Nomenclature and IUPAC Classification
Solifenacin Related Compound 4 Succinate is a derivative of the antimuscarinic agent solifenacin, specifically associated with its succinate salt form. Its IUPAC name is (3R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrogen succinate, reflecting its stereochemistry and salt stoichiometry [1] [7]. The term "Related Compound 4" designates it as a process-related impurity or synthetic intermediate in solifenacin succinate manufacturing. The parent compound solifenacin succinate has the molecular formula C₂₇H₃₂N₂O₆, comprising one solifenacin molecule (C₂₃H₂₆N₂O₂) and one succinic acid molecule (C₄H₆O₄) [7]. The "Related Compound 4" designation implies structural similarity to solifenacin, potentially differing in stereochemistry, protonation state, or salt coordination.
Table 1: Nomenclature and Chemical Identifiers
Property | Value |
---|
Systematic IUPAC Name | (3R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrogen succinate |
CAS Registry Number | 242478-38-2 (solifenacin succinate) |
Molecular Formula | C₂₇H₃₂N₂O₆ (solifenacin succinate) |
Salt Stoichiometry | 1:1 (solifenacin:succinic acid) |
Alternative Designations | YM-67905; Solifenacin hydrogen succinate |
Molecular Formula and Stereochemical Analysis
The molecular formula of Solifenacin Related Compound 4 Succinate is identical to solifenacin succinate (C₂₇H₃₂N₂O₆), with a molecular weight of 480.55 g/mol [7] [8]. Its structure contains two chiral centers: the quinuclidinyl C3 carbon [(3R)-configuration] and the tetrahydroisoquinoline C1 carbon [(1S)-configuration] [1] [5]. These centers are pharmacologically critical, as inversion alters muscarinic receptor binding affinity. The succinate moiety forms an ionic bond with the quinuclidine nitrogen (N⁺-H), while the ester carbonyl remains unprotonated [6].
Spectroscopic characterization includes:
- ¹H NMR: Distinct signals for the quinuclidine N-CH (δ 3.0–3.5 ppm), phenyl ortho-protons (δ 7.2–7.4 ppm), and succinate methylenes (δ 2.4–2.6 ppm) [1].
- IR Spectroscopy: Ester C=O stretch at ~1730 cm⁻¹, carboxylic acid C=O at ~1710 cm⁻¹, and N⁺-H bend at ~1600 cm⁻¹ [1].
- Mass Spectrometry: [M+H]⁺ peak at m/z 363.3 for solifenacin fragment and [M-H]⁻ peak at m/z 117.0 for succinate [8].
The stereochemical integrity of the (3R,1S) configuration must be preserved during synthesis, as epimerization reduces pharmacological activity [1].
Crystallographic Data and Polymorphic Forms
Solifenacin Related Compound 4 Succinate crystallizes in the monoclinic space group P2₁ (No. 4) with unit cell parameters a = 6.477 Å, b = 7.831 Å, c = 23.849 Å, and β = 90.24°, forming two molecules per unit cell (Z = 2) [6]. The crystal density is 1.32 g/cm³, with a unit cell volume of 1209.63 ų. The hydrogen succinate anions form infinite chains along the a-axis via O-H⋯O hydrogen bonds (d = 2.55 Å), while N⁺-H⋯O bonds (d = 2.65 Å) link cations to these chains, creating layered supramolecular motifs [6].
Table 2: Crystallographic Parameters
Parameter | Value |
---|
Space Group | P2₁ (#4) |
Unit Cell (a,b,c) | 6.477 Å, 7.831 Å, 23.849 Å |
β Angle | 90.24° |
Cell Volume | 1209.63 ų |
Z Value | 2 |
Hydrogen Bonding | O-H⋯O (2.55 Å); N⁺-H⋯O (2.65 Å) |
Two polymorphs are documented:
- Form I: Characterized by PXRD peaks at 3.9°, 11.2°, 14.3°, and 18.8° 2θ (±0.2°). Prepared by slurrying amorphous solifenacin succinate in non-polar solvents like heptane or cyclohexane [1].
- Form II: Exhibits distinct PXRD peaks at 4.3°, 14.7°, and 16.2° 2θ (±0.2°), indicating altered packing. Generated via solvent vapor exposure (e.g., ethanol or acetone vapors) [1].
Table 3: Polymorph-Specific PXRD Signatures
Polymorph | Characteristic Peaks (2θ ±0.2°) | Preparation Method |
---|
Form I | 3.9°, 11.2°, 14.3°, 18.8°, 19.3°, 21.1° | Slurrying in heptane/cyclohexane |
Form II | 4.3°, 14.7°, 16.2°, 11.7°, 18.3°, 19.9° | Solvent vapor diffusion (ethanol/acetone) |
Comparative Structural Analysis with Solifenacin Succinate
Solifenacin Related Compound 4 Succinate shares the core structure of the active pharmaceutical ingredient (API) but differs in crystalline arrangement or salt protonation state. Key comparative features include:
- Succinate Coordination: In the API, succinate bridges two solifenacin cations via O-H⋯N⁺ bonds, forming a zwitterionic lattice. Related Compound 4 exhibits a protonated succinate (hydrogen succinate) linked via N⁺-H⋯O⁻ bonds in chain motifs [6].
- Thermodynamic Stability: Form I of the API has superior stability (melting point: 138–141°C) compared to Related Compound 4 polymorphs, which degrade near 120°C due to weaker crystal packing [1].
- Solubility Profile: The API shows 96 mg/mL solubility in water, while Related Compound 4 has reduced aqueous solubility (<50 mg/mL) due to altered hydrogen bonding [8]. This impacts purification, as fractional crystallization exploits solubility differences.
- Vibrational Spectroscopy: API crystals show split C=O stretches (1735 cm⁻¹ and 1705 cm⁻¹) indicating asymmetric hydrogen bonding, whereas Related Compound 4 exhibits a single broad C=O band at 1710 cm⁻¹ [1] [6].
Table 4: Structural Comparison with Solifenacin Succinate API
Property | Solifenacin Succinate (API) | Related Compound 4 Succinate |
---|
Primary Bonding | Zwitterionic O⁻⋯⁺HN | Chain-like N⁺-H⋯O⁻/O-H⋯O |
Aqueous Solubility | 96 mg/mL | <50 mg/mL |
PXRD Signature | Peaks at 3.9°, 11.2°, 14.3° | Peaks at 4.3°, 14.7°, 16.2° |
Thermal Behavior | mp 138–141°C (Form I) | Decomposition ~120°C |
The structural divergence arises during synthesis—Related Compound 4 forms if succinate stoichiometry, crystallization solvent, or temperature deviates from API process controls [1] [3]. Its detection threshold in API is <0.15% by HPLC, necessitating strict polymorph screening during manufacturing [1].